molecular formula C12H17IO2 B8570412 2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene

2-Ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene

Cat. No. B8570412
M. Wt: 320.17 g/mol
InChI Key: OEDJQJPTJXCUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964724B2

Procedure details

Triethylamine (3.5 mL, 25.1 mmol) was added to a solution 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.0 g, 12.5 mmol) in methanol (20 mL) under an atmosphere of nitrogen. The reaction was purged twice with carbon monoxide, and palladium (II) acetate (0.2 g, 0.9 mmol) was added. The reaction was stirred at 80° C. for 18 h under a positive pressure of carbon monoxide. The reaction was diluted with ether, washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes gave methyl 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzoate (1.5 g, 48%) as a yellow oil and 0.91 g of unreacted 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9].[C]=[O:24].C[CH2:26][O:27][CH2:28]C>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[C:26]([O:27][CH3:28])=[O:24])[CH3:9].[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9] |f:5.6.7,^3:22|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OC)C=CC(=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07964724B2

Procedure details

Triethylamine (3.5 mL, 25.1 mmol) was added to a solution 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene (4.0 g, 12.5 mmol) in methanol (20 mL) under an atmosphere of nitrogen. The reaction was purged twice with carbon monoxide, and palladium (II) acetate (0.2 g, 0.9 mmol) was added. The reaction was stirred at 80° C. for 18 h under a positive pressure of carbon monoxide. The reaction was diluted with ether, washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate and concentrated. Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes gave methyl 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)benzoate (1.5 g, 48%) as a yellow oil and 0.91 g of unreacted 2-ethoxy-4-(2-hydroxy-1,1-dimethylethyl)iodobenzene.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9].[C]=[O:24].C[CH2:26][O:27][CH2:28]C>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[C:26]([O:27][CH3:28])=[O:24])[CH3:9].[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9] |f:5.6.7,^3:22|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OC)C=CC(=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 48%
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.